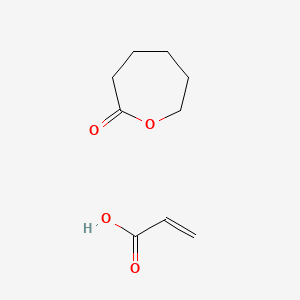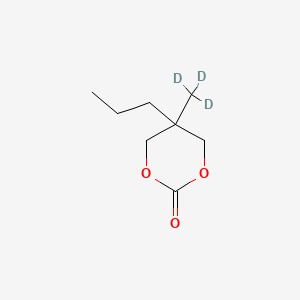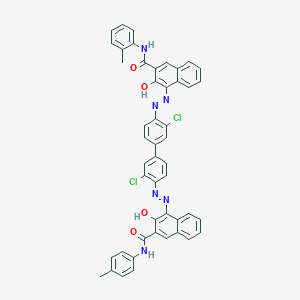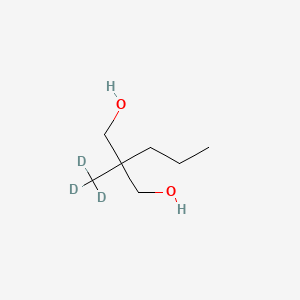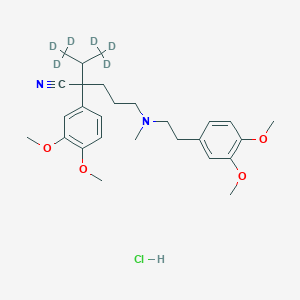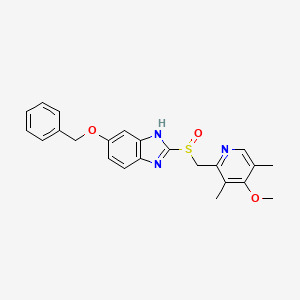
5-ベンジルオキシオメプラゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Chemistry: 5-Benzyloxy Omeprazole is used as an intermediate in the synthesis of various chemical compounds.
Biology: In biological research, 5-Benzyloxy Omeprazole is used to study the effects of proton pump inhibitors on cellular processes. It helps in understanding the mechanism of action of these inhibitors and their impact on cellular functions .
Medicine: The compound is investigated for its potential therapeutic applications beyond its use as a proton pump inhibitor. Research is ongoing to explore its efficacy in treating other conditions such as inflammatory diseases and cancer .
Industry: In the pharmaceutical industry, 5-Benzyloxy Omeprazole is used as a reference standard for quality control and method validation. It ensures the consistency and reliability of pharmaceutical products containing Omeprazole derivatives .
作用機序
Target of Action
The primary target of 5-Benzyloxy Omeprazole, similar to Omeprazole, is the H+/K+ ATPase pump . This pump, also known as the proton pump , is located on the luminal surface of the gastric parietal cells . It plays a crucial role in the final step of gastric acid secretion .
Mode of Action
5-Benzyloxy Omeprazole, like Omeprazole, is a proton pump inhibitor (PPI) . It works by irreversibly binding to and inhibiting the H+/K+ ATPase pump . This inhibition effectively blocks gastric acid secretion, leading to a decrease in gastric acidity .
Biochemical Pathways
The inhibition of the proton pump by 5-Benzyloxy Omeprazole affects the biochemical pathway of gastric acid secretion . This results in a decrease in gastric acid hypersecretion, which is beneficial in the treatment of conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid .
Pharmacokinetics
Omeprazole is rapidly absorbed and is primarily metabolized by the liver via the CYP2C19 and CYP3A4 enzymes . The pharmacokinetics of Omeprazole can be influenced by genetic polymorphisms in CYP2C19, leading to variability in metabolism among individuals .
Result of Action
The inhibition of gastric acid secretion by 5-Benzyloxy Omeprazole leads to a decrease in gastric acidity. This can promote the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection . It can also reduce symptoms associated with GERD, such as heartburn .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxy Omeprazole typically involves the following steps:
Starting Material: The synthesis begins with Omeprazole as the starting material.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction.
Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures (around 80-100°C) to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of 5-Benzyloxy Omeprazole follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity 5-Benzyloxy Omeprazole.
化学反応の分析
Types of Reactions: 5-Benzyloxy Omeprazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed for reduction reactions.
Substitution: Nucleophiles such as alkoxides or amines are used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of 5-Benzyloxy Omeprazole .
類似化合物との比較
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: An enantiomer of Omeprazole with improved pharmacokinetic properties.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: Known for its longer duration of action compared to Omeprazole.
Uniqueness of 5-Benzyloxy Omeprazole: This modification allows for more versatile use in scientific research and industrial applications .
特性
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-phenylmethoxy-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-15-12-24-21(16(2)22(15)28-3)14-30(27)23-25-19-10-9-18(11-20(19)26-23)29-13-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFHBARHZCYCPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661806 |
Source


|
| Record name | 6-(Benzyloxy)-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215799-39-5 |
Source


|
| Record name | 6-(Benzyloxy)-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Benzyloxy-[7-13C]benzyl Alcohol](/img/structure/B562241.png)
![Methyl 4-Methoxy-[7-13C]-benzoate](/img/structure/B562245.png)

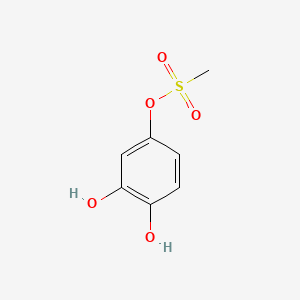

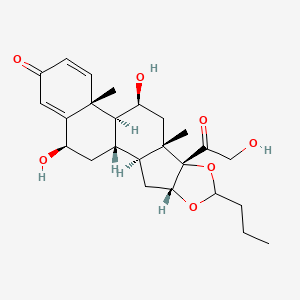
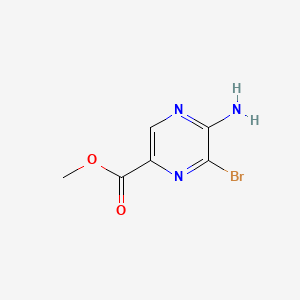
![L-Alanine, 3-[(1-oxo-2-propynyl)amino]- (9CI)](/img/new.no-structure.jpg)
![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)
